2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-3-9-6-11(15-8-14-9)19-7-10(17)16-12-13-4-5-18-12/h4-6,8H,2-3,7H2,1H3,(H,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTLMMZHGPQGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the propyl group is introduced via nucleophilic substitution.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The thioether intermediate is further reacted with an acetamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyrimidine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrimidine or thiazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyrimidine-thio and thiazole groups are shared with several analogs, but substituent variations significantly alter properties:
Key Observations :
- Pyrimidine vs. Triazinoindole: Compounds with triazinoindole cores (e.g., 26) exhibit higher molecular weights (~479.3) and bromine atoms, enhancing electrophilicity but reducing solubility compared to the target compound .
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., 8) have extended aromatic systems, improving π-π stacking but increasing steric hindrance .
- Alkyl vs. Aryl Substituents : The target’s 6-propyl group on pyrimidine may balance lipophilicity better than bulkier aryl groups (e.g., sulfamoylphenyl in compound 8) .
Key Observations :
- Yields : Most analogs achieve 70–85% yields, suggesting efficient synthesis for the target compound if similar methods are applied .
- Melting Points : Higher melting points (e.g., 273–275°C for 8c) correlate with crystalline stability, likely due to nitro or sulfonamide groups . The target compound’s propyl group may lower its melting point compared to brominated analogs .
Biological Activity
The compound 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a thiazole-pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar pyrimidine derivatives. For instance, derivatives containing pyrimidine rings have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
In vitro assays indicated that compounds similar to This compound exhibited potent anti-inflammatory effects comparable to standard NSAIDs like indomethacin and celecoxib, suggesting a promising therapeutic potential.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Research on related thiazole and pyrimidine derivatives has demonstrated significant antibacterial and antifungal activities against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 μg/ml | |
| Escherichia coli | TBD | |
| Candida albicans | TBD |
These findings indicate that This compound could potentially be effective against resistant strains of bacteria and fungi.
Case Studies
- In Vivo Studies : In experimental models of inflammation, compounds structurally related to This compound were tested for their efficacy in reducing edema in carrageenan-induced paw edema models. Results showed a significant reduction in paw swelling, indicating strong anti-inflammatory effects.
- Antimicrobial Efficacy : A series of derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the thiazole or pyrimidine rings enhanced antibacterial activity significantly.
Structure–Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural components:
- The thiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.
- The pyrimidine moiety contributes to the interaction with biological targets, enhancing the compound's pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
